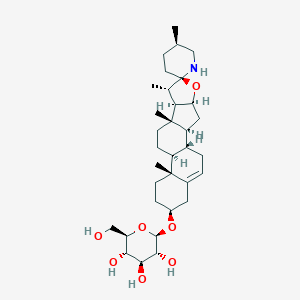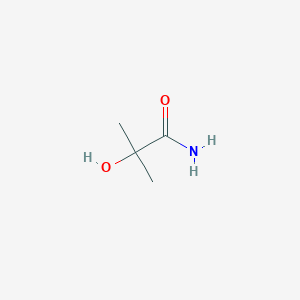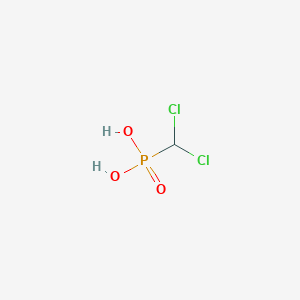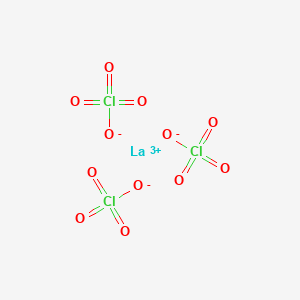
Lanthanum perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum perchlorate is a chemical compound consisting of lanthanum, a rare earth element, and perchlorate ions. It is known for its high solubility in water and its ability to form stable complexes with various ligands. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum perchlorate can be synthesized through the reaction of lanthanum oxide or lanthanum hydroxide with perchloric acid. The reaction typically involves dissolving lanthanum oxide or hydroxide in a concentrated solution of perchloric acid, followed by evaporation of the solvent to obtain this compound crystals.
Industrial Production Methods: In industrial settings, this compound is produced by reacting lanthanum carbonate with perchloric acid. The reaction is carried out in a controlled environment to ensure the purity of the final product. The resulting solution is then concentrated and crystallized to obtain this compound.
Chemical Reactions Analysis
Types of Reactions: Lanthanum perchlorate undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to lanthanum chloride or lanthanum oxide under specific conditions.
Substitution: this compound can participate in substitution reactions with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Reactions with reducing agents such as hydrogen gas or metals.
Reduction: Reactions with strong reducing agents like lithium aluminum hydride.
Substitution: Reactions with halide salts or other perchlorates.
Major Products Formed:
Oxidation: Lanthanum oxide or lanthanum chloride.
Reduction: Lanthanum metal or lanthanum hydroxide.
Substitution: Various lanthanum salts depending on the substituting anion.
Scientific Research Applications
Lanthanum perchlorate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in studies involving ion channels and membrane transport due to its ability to block certain ion channels.
Medicine: Investigated for its potential use in treating hyperphosphatemia in patients with chronic kidney disease.
Industry: Utilized in the production of high-purity lanthanum compounds and as a component in certain types of batteries and electronic devices.
Mechanism of Action
The mechanism of action of lanthanum perchlorate involves its ability to form stable complexes with various ligands. In biological systems, lanthanum ions can block ion channels by binding to specific sites, thereby inhibiting the flow of ions across cell membranes. This property makes it useful in studies of ion transport and membrane physiology.
Comparison with Similar Compounds
Lanthanum perchlorate can be compared with other lanthanum compounds such as lanthanum chloride, lanthanum nitrate, and lanthanum carbonate. Each of these compounds has unique properties and applications:
Lanthanum chloride: Commonly used in water treatment and as a catalyst in organic synthesis.
Lanthanum nitrate: Used in the production of specialty glasses and ceramics.
Lanthanum carbonate: Employed as a phosphate binder in the treatment of hyperphosphatemia.
This compound is unique due to its high solubility and stability in aqueous solutions, making it particularly useful in research applications that require precise control of lanthanum ion concentrations.
Properties
CAS No. |
14017-46-0 |
|---|---|
Molecular Formula |
ClHLaO4 |
Molecular Weight |
239.36 g/mol |
IUPAC Name |
lanthanum;perchloric acid |
InChI |
InChI=1S/ClHO4.La/c2-1(3,4)5;/h(H,2,3,4,5); |
InChI Key |
SNGHGBDWDDLOMK-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[La+3] |
Canonical SMILES |
OCl(=O)(=O)=O.[La] |
Key on ui other cas no. |
14017-46-0 |
Pictograms |
Oxidizer; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


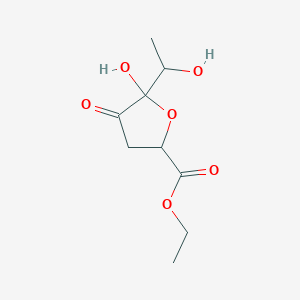
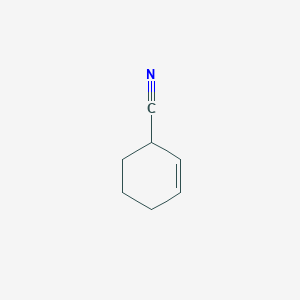
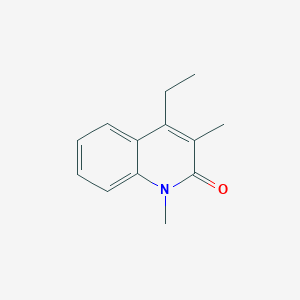
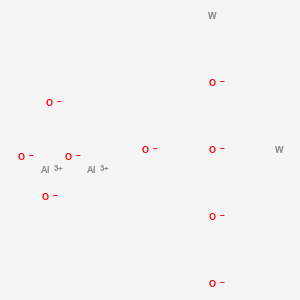
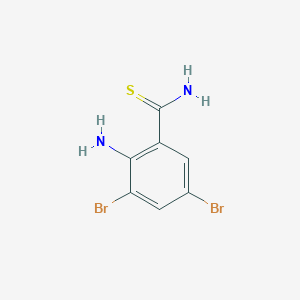

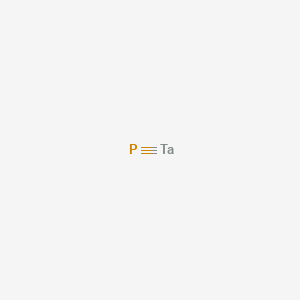

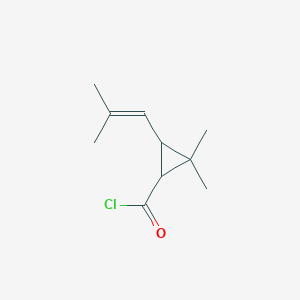

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)
